3,5-Diiodo-4-methylpyridine
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Overview
Description
3,5-Diiodo-4-methylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of two iodine atoms at the 3rd and 5th positions and a methyl group at the 4th position on the pyridine ring. This compound has a molecular formula of C6H5I2N and a molecular weight of 344.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-methylpyridine typically involves the iodination of 4-methylpyridine. One common method includes the use of periodic acid (HIO4) and sodium chloride (NaCl) in the presence of sulfuric acid (H2SO4) and silica gel as a catalyst. The reaction is carried out in water at moderate temperatures ranging from 25°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign iodinating agents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the iodine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include n-butyllithium (n-BuLi) and magnesium bromide (MgBr2) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Deiodinated pyridines are formed.
Scientific Research Applications
3,5-Diiodo-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-methylpyridine involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodopyridine: Similar structure but lacks the methyl group at the 4th position.
4-Methylpyridine: Lacks the iodine atoms at the 3rd and 5th positions.
3,5-Diiodo-2-methylpyridine: Similar but with the methyl group at the 2nd position instead of the 4th.
Uniqueness
3,5-Diiodo-4-methylpyridine is unique due to the specific positioning of its iodine atoms and methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3,5-diiodo-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGAWNJJPMEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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